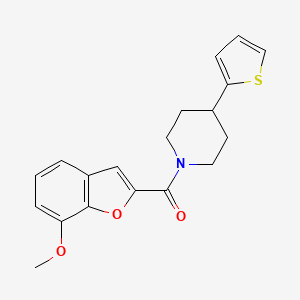

(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-22-15-5-2-4-14-12-16(23-18(14)15)19(21)20-9-7-13(8-10-20)17-6-3-11-24-17/h2-6,11-13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDVEDRYUGKIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7th position. The piperidine ring is then synthesized separately and functionalized with the thiophene group. Finally, the two moieties are coupled together under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors for certain steps, employing more efficient catalysts, and optimizing reaction conditions to minimize by-products and purification steps.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Reagents like NaBH4 (Sodium bor

Biological Activity

Introduction

The compound (7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic molecule characterized by its unique structural components, which include a benzofuran moiety and a piperidine ring with a thiophene substituent. This structure positions it as a potential candidate in medicinal chemistry, particularly for its diverse biological activities. The compound is classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its structure, which enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:

- Preparation of the Benzofuran Core : The benzofuran is synthesized first, followed by the introduction of the methoxy group at the 7th position.

- Synthesis of the Piperidine Ring : The piperidine ring is synthesized separately and functionalized with the thiophene group at the 4th position.

- Coupling : The two moieties are coupled using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities, including:

- Antibacterial Activity : Preliminary studies show moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease. For instance, several derivatives have shown strong inhibitory activity against urease with IC50 values significantly lower than standard references.

| Compound ID | IC50 (µM) | Reference Standard IC50 (µM) |

|---|---|---|

| 7l | 2.14±0.003 | 21.25±0.15 |

| 7m | 0.63±0.001 | |

| 7n | 2.17±0.006 | |

| ... | ... |

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors:

- Binding Interactions : The methoxy group enhances solubility and reactivity, while the thiophene ring can participate in π-stacking interactions.

- Enzyme Interaction : For example, AChE inhibition occurs through competitive binding at the active site, leading to increased acetylcholine levels in synaptic clefts.

Case Studies

Several studies have highlighted the pharmacological potential of related compounds:

- A study on benzofuran derivatives showed promising anti-inflammatory and anticancer properties, suggesting that similar structures may also exhibit these activities.

"The diverse biological activities of benzofuran derivatives make them attractive candidates for further pharmacological evaluation" .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize (7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone?

- Methodology :

- Step 1 : Coupling of the benzofuran and piperidine moieties via a nucleophilic substitution or amidation reaction under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF or DMF) .

- Step 2 : Functionalization of the thiophene ring on the piperidine subunit using Suzuki-Miyaura cross-coupling or electrophilic substitution (e.g., bromination followed by thiophene incorporation) .

- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yield and purity. For example, continuous flow synthesis may enhance reproducibility in large-scale reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C-NMR to verify methoxy (-OCH₃), benzofuran aromatic protons, and thiophene substituents. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm in ¹H-NMR .

- HPLC-MS : Retention time and mass-to-charge ratio (e.g., [M+H]⁺) validate molecular weight and purity (>95% by area under the curve at 254 nm) .

- X-ray Crystallography : Resolves stereochemistry of the piperidine-thiophene linkage .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Assays :

- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity (IC₅₀ values) due to structural similarity to neuroactive piperidine derivatives .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to explore anti-proliferative potential .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Approaches :

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP values and polar surface area calculations .

- Docking Studies : Identify binding poses with target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite .

- ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP450 interactions) and toxicity profiles .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

- Case Study :

- If conflicting IC₅₀ values arise for serotonin receptor subtypes:

- Step 1 : Validate assay conditions (e.g., buffer pH, temperature) and receptor isoform specificity .

- Step 2 : Synthesize analogs with targeted substitutions (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) .

- Data Normalization : Use internal controls (e.g., known agonists/antagonists) to standardize results across labs .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neuropharmacology?

- Experimental Design :

- In Vitro : Patch-clamp electrophysiology to measure ion channel modulation (e.g., Ca²⁺ or K⁺ channels) .

- In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) paired with microdialysis to monitor neurotransmitter levels .

- Biochemical Assays : Western blotting to quantify downstream signaling proteins (e.g., phosphorylated CREB or ERK) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution for enantiomer separation .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps to enhance enantiomeric excess (ee >98%) .

- Process Chemistry : Transition from batch to continuous flow reactors to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.